Ethyl 5-iodo-2,4-dimethylbenzoate
Description
Ethyl 5-iodo-2,4-dimethylbenzoate is a halogenated aromatic ester characterized by an iodine atom at the 5-position and methyl groups at the 2- and 4-positions of the benzoate ring. The ethyl ester group (-COOCH₂CH₃) contributes to its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
1131587-47-7 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
ethyl 5-iodo-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
FLZCCFKUNNZOTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)I |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on substituent effects (halogen type, ester group, and alkyl/methoxy substitutions) and their impact on properties and applications.
Table 1: Key Structural and Functional Comparisons
Impact of Halogen Substitution
- Iodine vs. Bromine/Chlorine : The iodine atom’s larger atomic radius and polarizability enhance van der Waals interactions and electrophilic reactivity, making the iodo compound more suitable for Suzuki-Miyaura coupling reactions in pharmaceutical synthesis. Bromine analogs (e.g., Ethyl 5-bromo-2,4-dimethylbenzoate) are prevalent in OLED research due to balanced electronic effects .
- Chlorine : Smaller size reduces steric hindrance but limits applications in cross-coupling reactions compared to iodine .
Ester Group Influence
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, favoring prolonged stability in biological systems. Mthis compound may offer advantages in synthetic workflows requiring faster cleavage .
Substituent Position and Electronic Effects
- Methoxy vs. Methyl Groups: Methoxy substitutions (e.g., Ethyl 5-iodo-2,4-dimethoxybenzoate) introduce electron-donating effects, altering electronic spectra and redox potentials. This contrasts with methyl groups, which are less electronically active but provide steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
